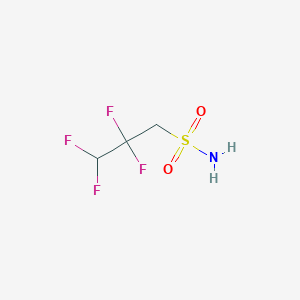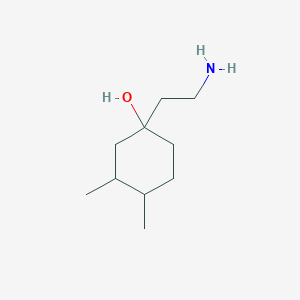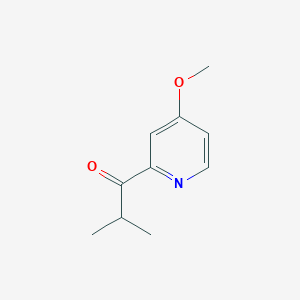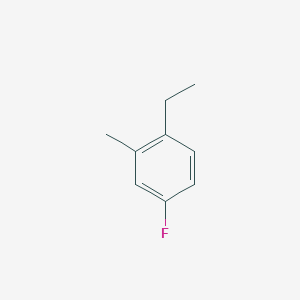
5-(Dimethylamino)-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a dimethylamino group and a methyl group, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid, followed by reduction and subsequent dimethylation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using catalytic hydrogenation or chemical reduction with agents like iron and hydrochloric acid. The final dimethylation step involves the use of dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine for halogenation or nitric acid for nitration are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
5-(Dimethylamino)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biological imaging.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Dimethylamino)-2-methylbenzoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
類似化合物との比較
Similar Compounds
Dimethylaminobenzoic acid: Similar structure but lacks the methyl group on the benzene ring.
Methylbenzoic acid: Lacks the dimethylamino group.
Aminobenzoic acid: Contains an amino group instead of a dimethylamino group.
Uniqueness
5-(Dimethylamino)-2-methylbenzoic acid is unique due to the presence of both the dimethylamino and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for a diverse range of applications and interactions that are not possible with similar compounds.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
5-(dimethylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-8(11(2)3)6-9(7)10(12)13/h4-6H,1-3H3,(H,12,13) |
InChIキー |
UXUKPVBNYDEJHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![(2-Ethylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13208342.png)

![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)


![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)


![Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13208414.png)


